4-(4-chlorobenzenesulfonyl)-N-[3-(1H-imidazol-1-yl)propyl]-2-(thiophen-2-yl)-1,3-oxazol-5-amine
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Overview
Description
4-(4-chlorobenzenesulfonyl)-N-[3-(1H-imidazol-1-yl)propyl]-2-(thiophen-2-yl)-1,3-oxazol-5-amine is a complex organic compound that features a combination of several functional groups, including a chlorobenzenesulfonyl group, an imidazole ring, a thiophene ring, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorobenzenesulfonyl)-N-[3-(1H-imidazol-1-yl)propyl]-2-(thiophen-2-yl)-1,3-oxazol-5-amine typically involves multi-step organic reactions. The general synthetic route may include:
Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the thiophene ring: This step may involve coupling reactions such as Suzuki or Stille coupling.
Attachment of the imidazole ring: This can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions may target the imidazole ring or the oxazole ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the compound.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may lead to sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural features.
Protein Binding: It may interact with proteins, affecting their function.
Medicine
Drug Development: The compound could be investigated for its potential therapeutic effects, such as antimicrobial or anticancer activity.
Industry
Materials Science: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-(4-chlorobenzenesulfonyl)-N-[3-(1H-imidazol-1-yl)propyl]-2-(thiophen-2-yl)-1,3-oxazol-5-amine would depend on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
4-(4-chlorobenzenesulfonyl)-N-[3-(1H-imidazol-1-yl)propyl]-2-(furan-2-yl)-1,3-oxazol-5-amine: Similar structure but with a furan ring instead of a thiophene ring.
4-(4-chlorobenzenesulfonyl)-N-[3-(1H-imidazol-1-yl)propyl]-2-(pyridin-2-yl)-1,3-oxazol-5-amine: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
The uniqueness of 4-(4-chlorobenzenesulfonyl)-N-[3-(1H-imidazol-1-yl)propyl]-2-(thiophen-2-yl)-1,3-oxazol-5-amine lies in its combination of functional groups, which may confer specific chemical reactivity and biological activity not seen in similar compounds.
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-N-(3-imidazol-1-ylpropyl)-2-thiophen-2-yl-1,3-oxazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O3S2/c20-14-4-6-15(7-5-14)29(25,26)19-18(22-8-2-10-24-11-9-21-13-24)27-17(23-19)16-3-1-12-28-16/h1,3-7,9,11-13,22H,2,8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXFZAMRKOJJTEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=C(O2)NCCCN3C=CN=C3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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